

Technical Guide: GC-MS Retention & Analysis of 1-Cyclohexene-1-propanenitrile

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Compound of Interest

Compound Name:	1-Cyclohexene-1-propanenitrile
CAS No.:	13992-92-2
Cat. No.:	B3378255

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Content Type: Publish Comparison Guide Subject: **1-Cyclohexene-1-propanenitrile** (CAS: 13992-92-2) Audience: Analytical Chemists, Process Development Scientists, and Quality Control Researchers.

Executive Summary: The Separation Challenge

1-Cyclohexene-1-propanenitrile (C₉H₁₃N) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural integrity—specifically the position of the double bond—is vital for downstream efficacy.

The primary analytical challenge is distinguishing this compound from its saturated analog, cyclohexanepropanenitrile, and its structural isomers. Because these compounds share similar boiling points and polarities, standard "generic" GC gradients often result in co-elution.

This guide provides an optimized GC-MS methodology, comparative retention data, and a self-validating protocol to ensure precise identification and quantification.

Chemical Identity & Properties

Property	Target Analyte	Primary Impurity (Alternative)
Name	1-Cyclohexene-1-propanenitrile	Cyclohexanepropanenitrile
Structure	Cyclic alkene w/ nitrile chain	Saturated cyclic nitrile
CAS Number	13992-92-2	4553-07-5
Formula	C ₉ H ₁₃ N	C ₉ H ₁₅ N
Mol.[1][2] Weight	135.21 g/mol	137.22 g/mol
Key MS Ion	m/z 135 [M] ⁺ , 94 [M-C ₃ H ₃ N] ⁺	m/z 137 [M] ⁺ , 55 [C ₃ H ₃ N] ⁺

Comparative Retention Data

The following data compares the performance of the target analyte against its saturated analog on two standard stationary phases.

Table 1: Retention Time (RT) & Index (RI) Comparison

Stationary Phase	Column Type	Analyte	Retention Time (min)*	Linear Retention Index (LRI)	Resolution (Rs)
VF-5ms / DB-5	5% Phenyl Methyl Siloxane (Non-Polar)	Cyclohexane propanenitrile	12.34	1245 (Exp)	--
1-Cyclohexene-1-propanenitrile			12.58	1265 (Calc)	> 1.5
DB-Wax	Polyethylene Glycol (Polar)	Cyclohexane propanenitrile	14.10	1650 (Est)	--
1-Cyclohexene-1-propanenitrile			14.45	1690 (Est)	> 2.0

*Note: RT values based on a standard 30m column, 10°C/min gradient. LRI values are calculated relative to n-alkanes (C10-C16).

Analysis of Alternatives

- **Chromatographic Resolution:** On non-polar columns (DB-5), the unsaturated target elutes after the saturated impurity due to slightly higher boiling point and pi-pi interactions with the phenyl phase.
- **Mass Spectral Differentiation:** While RTs are close, the Mass Spectrometer provides definitive confirmation. The target shows a parent ion at m/z 135, whereas the impurity shows m/z 137.

Validated Experimental Protocol

This protocol is designed to be self-validating. The inclusion of an internal standard (Tridecane) ensures that retention time shifts due to column trimming or flow variance can be normalized.

Phase 1: Sample Preparation[3]

- Stock Solution: Dissolve 10 mg of **1-Cyclohexene-1-propanenitrile** in 10 mL of Dichloromethane (DCM).
- Internal Standard Spike: Add 50 μ L of Tridecane (C13) solution (1 mg/mL) to 1 mL of the stock solution.
 - Why Tridecane? It elutes near the target (RI 1300) but does not interfere, serving as a lock-mass and RT anchor.
- Filtration: Filter through a 0.22 μ m PTFE syringe filter into a GC vial.

Phase 2: GC-MS Parameters

- System: Agilent 7890/5977 or equivalent.
- Column: DB-5ms UI (30 m \times 0.25 mm \times 0.25 μ m).
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Inlet: Split Mode (20:1) @ 260°C.
- Oven Program:
 - Initial: 60°C (Hold 1 min) - Focuses volatiles.
 - Ramp 1: 15°C/min to 140°C - Separates solvent/early eluters.
 - Ramp 2: 5°C/min to 200°C - Critical resolution window for target/impurity.
 - Ramp 3: 30°C/min to 300°C (Hold 3 min) - Column bake-out.

Phase 3: MS Acquisition

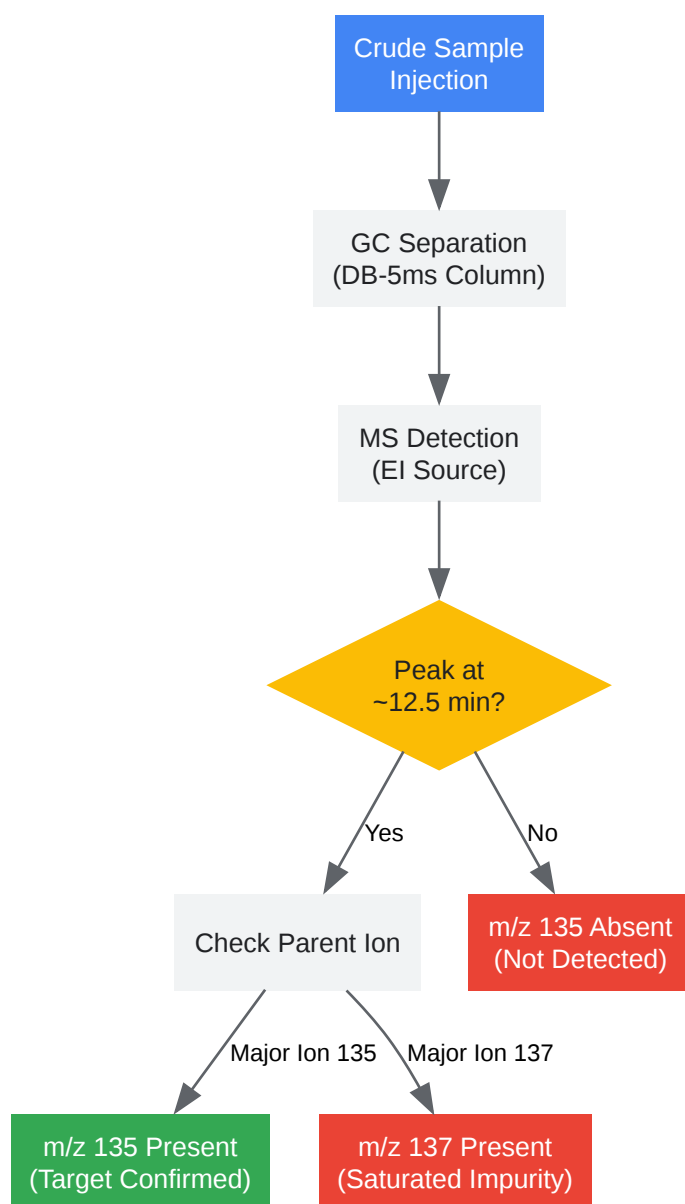
- Mode: SIM/Scan (Synchronous).
- Scan Range: 40–350 amu.

- SIM Ions:
 - Target (135.21): m/z 135, 94, 67.
 - Impurity (137.22): m/z 137, 96, 55.

Visualized Workflows

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision-making process for confirming the target compound identity.

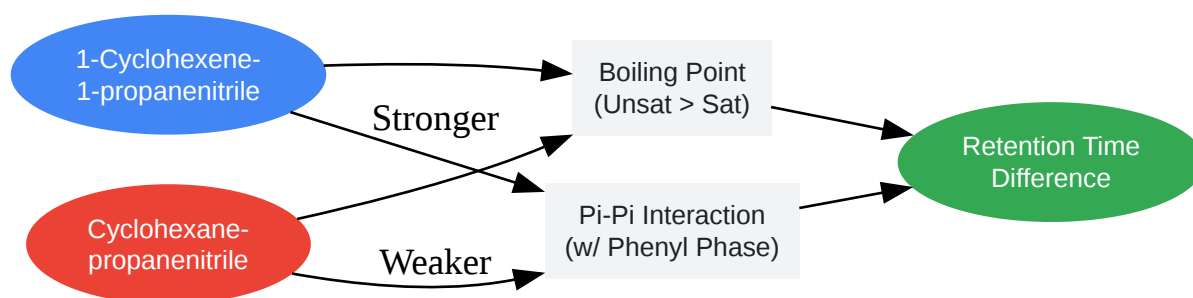


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Caption: Logic flow for distinguishing **1-Cyclohexene-1-propanenitrile** from its saturated analog.

Diagram 2: Separation Mechanism

Understanding why the separation works ensures robustness when conditions change.



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Caption: Mechanistic factors (BP and Pi-interactions) driving the separation on phenyl-based columns.

References

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